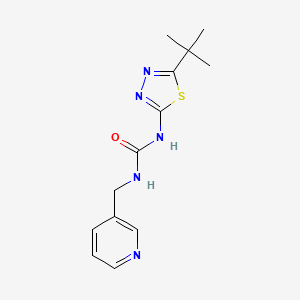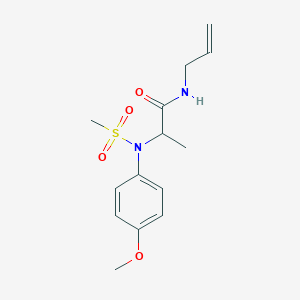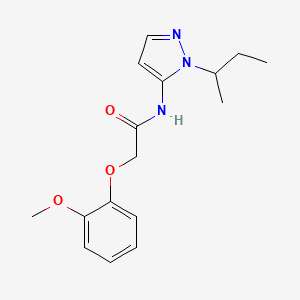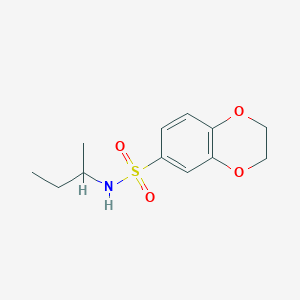
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
概要
説明
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromophenyl, hydroxy, methoxyphenyl, nitrobenzoyl, and dihydropyrrolone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and functional group modifications. Common reagents used in these reactions include bromine, methoxybenzene, nitrobenzoyl chloride, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: H2 with Pd/C, SnCl2 in acidic conditions.
Substitution: NaOH, KOH, or other strong bases in polar solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-CHLOROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the nitrobenzoyl group in 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O6/c1-33-19-12-10-17(11-13-19)26-21(14-2-6-16(25)7-3-14)20(23(29)24(26)30)22(28)15-4-8-18(9-5-15)27(31)32/h2-13,21,28H,1H3/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMRXPMDJQJBX-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3920776.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3920780.png)



![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3920807.png)

![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3920814.png)

![ethyl 3,5-dimethyl-4-[({1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]-1H-pyrrole-2-carboxylate](/img/structure/B3920829.png)
![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B3920845.png)
![N'-[(3-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3920855.png)
![N-(4-isopropylphenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3920861.png)
